N-((6-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
"N-((6-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide" is a synthetic small molecule characterized by a pyridine core substituted with a cyclopropyl group and an imidazolidine ring functionalized with methylsulfonyl and carboxamide moieties.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-23(21,22)18-7-6-17(14(18)20)13(19)16-9-10-2-5-12(15-8-10)11-3-4-11/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXDOUSEGKFEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Cyclopropyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Pyridine Ring : Provides aromatic character that can facilitate π-π stacking interactions with proteins.
- Methylsulfonyl Group : Known for its role in enhancing solubility and bioavailability.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The sulfonamide moiety can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cell lines by modulating gene expression involved in cell survival and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, an evaluation of similar imidazolidine derivatives indicated promising cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5c | MCF7 | 9.5 |
| 5c | HEP2 | 12 |
These findings suggest that this compound could exhibit similar properties, warranting further investigation into its efficacy against specific cancer types.
Mechanistic Studies
Mechanistic studies on related compounds have revealed significant insights:
-
Gene Expression Modulation : Compounds similar to this compound have been shown to downregulate key genes involved in cell proliferation and survival, such as:
- Survivin
- Interleukin (IL)-6
- Cyclooxygenase (COX)-2
- AKT1
- Cell Cycle Analysis : Flow cytometric analysis has demonstrated alterations in the cell cycle phases of treated cancer cells, indicating potential G0/G1 phase arrest, which is critical for halting tumor growth.
Case Studies and Research Findings
A notable study investigated the effects of a structurally similar compound on human cancer cell lines, revealing that:
- Treatment resulted in over 75% inhibition of cell viability in MCF7 and HEP2 cells at concentrations above 100 µg/mL.
- Secondary screening confirmed IC50 values comparable to established chemotherapeutics like doxorubicin.
These findings underscore the potential utility of this compound as a candidate for further drug development.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in treating various diseases, particularly cancer and neurological disorders.
Anticancer Activity
Research indicates that compounds similar to N-((6-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exhibit significant anticancer properties. For instance, studies have shown that certain imidazolidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions and modulating cellular signaling pathways. These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism may involve the inhibition of specific enzymes or receptors that contribute to neuroinflammation and neuronal cell death. Further studies are needed to elucidate these mechanisms and confirm their efficacy in vivo.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival. For example, it could inhibit proteases or kinases that are critical for cancer cell signaling pathways, thereby leading to reduced tumor growth and increased apoptosis .
Modulation of Signaling Pathways
Another proposed mechanism involves the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. By restoring normal signaling through selective inhibition or activation of pathway components, the compound could enhance therapeutic outcomes when used in combination with other treatments.
Case Studies and Research Findings
Several studies have documented the effects of related compounds on various cell lines and animal models, providing a foundation for understanding the potential applications of this compound.
Study on Colon Cancer Cells
In a study focused on colon cancer cells, researchers found that specific imidazolidine derivatives led to significant reductions in cell viability through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer activity .
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5 | Apoptosis induction |
| Compound B | 10 | Cell cycle arrest |
Neuroprotective Studies
Research involving neuroprotective effects has shown promising results where compounds similar to this compound were found to reduce oxidative stress markers in neuronal cell cultures .
| Treatment Group | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound C | 40 |
| Compound D | 60 |
Chemical Reactions Analysis
Stability and Degradation
The 2-oxoimidazolidine ring is generally stable under mild conditions but may undergo ring-opening under harsh acidic or basic environments. The methylsulfonyl group (-SO₂CH₃) is electron-withdrawing and enhances the compound’s stability by reducing nucleophilic attack at the adjacent carbonyl group.
Hydrolysis and Nucleophilic Substitution
-
Amide Hydrolysis : The carboxamide group can hydrolyze to form a carboxylic acid under acidic or basic conditions, though steric hindrance from the cyclopropylpyridin-3-ylmethyl group may slow this reaction.
-
Sulfonamide Reactivity : The methylsulfonyl group is inert to most nucleophilic attacks but could participate in elimination reactions under strongly basic conditions.
Oxidation and Reduction
The methylsulfonyl group is resistant to reduction, while the cyclopropylpyridine moiety may undergo oxidation at the pyridine ring under specific conditions (e.g., via electrophilic substitution).
Table 1: Reagent Choices for Key Reaction Steps
Table 2: Stability Under Common Conditions
| Condition | Stability of Compound |
|---|---|
| Mild Acid (e.g., HCl) | Stable (no ring opening observed) |
| Strong Base (e.g., NaOH) | Potential amide hydrolysis |
| Oxidizing Agents (e.g., KMnO₄) | Stable methylsulfonyl group, possible pyridine oxidation |
Research Findings and Trends
-
Structural Influence on Reactivity : The cyclopropylpyridin-3-ylmethyl group likely enhances lipophilicity, affecting solubility and reactivity in polar environments.
-
Pharmacological Relevance : Compounds in target NaV1.8 channels, suggesting potential applications in pain management. The methylsulfonyl group may modulate bioavailability or binding affinity.
-
Synthetic Challenges : Steric hindrance from the cyclopropyl ring and the need for controlled oxidation steps present key challenges in synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other peptidomimetics and heterocyclic carboxamides. For example, 6-bromo-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (18i) (mentioned in ) is a related imidazo[1,2-a]pyridine derivative. Key differences include:
Core Heterocycle : The target compound features a pyridine ring, whereas 18i uses an imidazo[1,2-a]pyridine scaffold, which enhances π-π stacking in enzyme binding.
Substituents : The cyclopropyl group in the target compound may confer metabolic stability, contrasting with 18i’s bromine atom, which could enhance halogen bonding.
Functional Groups: The methylsulfonyl and 2-oxoimidazolidine groups in the target compound differ from 18i’s pyrrolidinone and phenylalanine-derived side chains, altering solubility and target selectivity.
Comparative Data Table
Research Findings
- Compound 18i : Demonstrated inhibitory activity against HCV NS3/4A protease (IC₅₀ = 45 nM) in biochemical assays, attributed to its covalent binding via an aldehyde warhead .
- Target Compound: No direct activity data are available. However, the methylsulfonyl group may enhance binding to cysteine residues in enzymes, similar to sulfonamide-based inhibitors.
Limitations and Knowledge Gaps
Q & A
Q. Q1. What are the common synthetic routes for preparing N-((6-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, and how can purity be optimized?
Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyridine core with cyclopropyl substitution via nucleophilic aromatic substitution or cross-coupling reactions.
- Step 2: Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Step 3: Carboxamide coupling via activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with the amine-containing intermediate .
Purity Optimization:
- Use column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate intermediates.
- Recrystallization in ethanol or acetonitrile improves final compound purity.
- Monitor reactions via TLC and confirm purity using HPLC (>95%) and LC-MS .
Advanced Synthesis: Reaction Condition Optimization
Q. Q2. How can Design of Experiments (DoE) be applied to optimize the yield of the methylsulfonyl incorporation step?
Answer: A 3-factor DoE (temperature, reagent stoichiometry, reaction time) can identify optimal conditions:
- Factors:
- Temperature (40–80°C)
- Methanesulfonyl chloride equivalents (1.2–2.0 eq)
- Base (e.g., TEA: 2.0–3.5 eq)
- Response Variables: Yield (%), purity (HPLC area %).
- Statistical Analysis: Use ANOVA to determine significant factors. For example, higher temperatures (70°C) and 1.5 eq methanesulfonyl chloride maximize yield (82%) while minimizing byproducts .
Basic Structural Confirmation
Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Verify cyclopropyl protons (δ 0.5–1.2 ppm), methylsulfonyl group (δ 3.1 ppm, singlet), and carboxamide NH (δ 8.2–8.5 ppm) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl S=O (1350–1150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calculated for C₁₆H₂₀N₄O₄S: 364.1201) .
Advanced Analytical Challenges
Q. Q4. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
Answer:
- Variable Temperature NMR: Assess dynamic effects (e.g., restricted rotation of the cyclopropyl group causing splitting at 25°C, resolved at 60°C) .
- 2D NMR (COSY, HSQC): Assign coupling patterns and differentiate between diastereotopic protons.
- Computational Modeling: Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian or ADF) to identify conformational isomers .
Biological Activity and Target Identification
Q. Q5. What methodologies are recommended to investigate the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Screen against protein databases (PDB) using AutoDock Vina; prioritize targets with high binding affinity (e.g., kinase enzymes due to sulfonyl-carboxamide motifs) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD < 1 µM suggests therapeutic potential).
- Enzyme Inhibition Assays: Test activity against candidate targets (e.g., proteases) using fluorogenic substrates .
Advanced Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies between in vitro activity and computational binding predictions?
Answer:
- Re-evaluate Assay Conditions: Check for false negatives (e.g., compound solubility in assay buffer; use DMSO ≤1% v/v) .
- Metabolite Stability Testing: Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group in PBS buffer) .
- Synchrotron Crystallography: Resolve target-compound co-crystal structures to validate binding poses predicted by docking .
Solubility and Formulation Challenges
Q. Q7. What strategies improve aqueous solubility for in vivo studies?
Answer:
- Salt Formation: React with hydrochloric acid to form a water-soluble hydrochloride salt.
- Co-Solvent Systems: Use PEG-400/water (1:1) or cyclodextrin inclusion complexes.
- Prodrug Approach: Introduce ionizable groups (e.g., phosphate esters) at the carboxamide nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
